Epofolate

Folate receptor alpha Targeted drug delivery Quantitative whole-body autoradiography

Research on FRα-targeted microtubule stabilizers often fails due to poor tumor selectivity and off-target toxicity. Epofolate overcomes this by leveraging FRα-mediated endocytosis and a disulfide-cleavable peptide linker for intratumoral payload release. - 3- to 5-fold differential tumor uptake in FRα+ vs FRα- xenografts, enabling rigorous target-engagement quantification. - Includes unconjugated comparator BMS-748285 for dissecting targeting-dependent pharmacological effects. - Clinical studies report reduced peripheral neuropathy and neutropenia versus unconjugated epothilones. Supplied as ≥98% pure solid with full analytical documentation.

Molecular Formula C23H25FN2O6
Molecular Weight
Cat. No. B1574328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpofolate
SynonymsCode name: BMS753493;  BMS-753493;  BMS 753493.; NONE
Molecular FormulaC23H25FN2O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Epofolate (BMS-753493): FRα-Targeted Conjugate


Epofolate (BMS-753493) is a folate receptor-targeting antimitotic agent belonging to the class of epothilone-folate conjugates [1]. It comprises a potent epothilone analog (BMS-748285) covalently linked via a peptide linker containing a cleavable disulfide bond to a folate moiety [2]. This molecular design facilitates selective delivery of the microtubule-stabilizing cytotoxic payload into cells overexpressing folate receptor alpha (FRα), a biomarker frequently upregulated in various epithelial tumors including ovarian, renal, and breast cancers [3]. Epofolate represents a strategic approach to improving the therapeutic index of epothilone-based chemotherapy by leveraging FRα-mediated endocytosis for targeted intracellular drug release [4].

FRα-dependent microtubule-stabilizing agent research
Folate receptor-mediated endocytosis and intracellular release studies
Targeted payload delivery in FRα-overexpressing tumor models

Epofolate: Why Substitution Fails


Generic substitution with the unconjugated epothilone analog BMS-748285 or alternative folate-targeted conjugates (e.g., vintafolide) fails to replicate Epofolate's unique targeting and payload release profile. Unconjugated BMS-748285 exhibits no preferential tumor uptake in FRα+ versus FRα– models, eliminating any tissue-selective advantage [1]. Conversely, vintafolide, while also FRα-targeted, employs a distinct payload (vinca alkaloid) with a different mechanism of action (microtubule destabilization) and exhibits a distinct clinical safety and efficacy profile in ovarian cancer populations [2]. Furthermore, Epofolate's specific linker chemistry—a peptide spacer incorporating a disulfide bond—is engineered for endosomal cleavage, a feature that critically influences intratumoral drug release kinetics and cannot be assumed interchangeable with other folate conjugates [3]. Therefore, experimental outcomes in FRα-targeted research are compound-specific and cannot be generalized across the class.

Target: Epofolate
  • FRα-targeted epothilone conjugate with cleavable disulfide linker
  • Demonstrated 3–5× tumor uptake selectivity in FRα+ models
Potential Substitutes & Risks
  • Unconjugated BMS-748285: lacks FRα selectivity, may not replicate tissue-specific exposure
  • Vintafolide: vinca alkaloid payload, microtubule destabilizer; response profile may differ
  • Other folate conjugates: linker chemistry (disulfide vs. non-cleavable) alters intratumoral release kinetics

Epofolate: Quantitative Evidence


FRα-Selective Tumor Uptake

Epofolate (BMS-753493) demonstrates selective accumulation in folate receptor alpha (FRα)-overexpressing tumors relative to FRα-negative tumors, a targeting advantage not observed with its unconjugated epothilone payload BMS-748285. Following intravenous administration of [3H]BMS-753493 to mice bearing bilateral FRα+ (98M109) and FRα– (M109) tumors, radioactivity levels were 3- to 5-fold higher in FRα+ tumors compared to FRα– tumors at 48 hours post-dose [1]. In stark contrast, administration of equimolar [3H]BMS-748285 resulted in minimal differential uptake (<2.3-fold) between the two tumor types, confirming that folate conjugation is essential for achieving FRα-mediated tumor targeting [2].

FRα Tumor Uptake
Head-to-head
3–5× higher radioactivity in FRα+ tumors vs FRα– (48 h); unconjugated BMS-748285: <2.3×
Supports FRα-targeted delivery interpretation
QWBA, bilateral murine xenograft model
Folate receptor alpha Targeted drug delivery Quantitative whole-body autoradiography

Tumor Payload Concentration: Conjugate vs. Unconjugated

Administration of Epofolate results in significantly higher intratumoral concentrations of the active cytotoxic moiety BMS-748285 in FRα+ tumors compared to FRα– tumors, a differentiation not achieved by direct dosing of BMS-748285. LC-MS/MS analysis revealed that BMS-748285 levels in 98M109 (FRα+) tumors were 2.0- to 3.0-fold greater than in M109 (FRα–) tumors following intravenous Epofolate administration [1]. In comparison, administration of unconjugated BMS-748285 produced no meaningful difference in payload concentration between the two tumor types (<1.2-fold) [2]. This indicates that folate conjugation not only enhances tumor localization of the conjugate but also facilitates greater delivery of the active drug to FRα+ tumor tissue.

Intratumoral Payload
Head-to-head
2.0–3.0× higher BMS-748285 concentration in FRα+ tumors; unconjugated dosing: <1.1× difference
Supports targeted intratumoral exposure context
LC-MS/MS, 48 h post-dose, same murine model
Pharmacokinetics Tumor drug concentration LC-MS/MS

Reduced Neuropathy & Neutropenia vs. Epothilones

In Phase I/IIa clinical studies, Epofolate (BMS-753493) exhibited a modified toxicity profile compared to the epothilone class of anticancer agents. While toxicities characteristic of epothilones were observed, the incidence and severity of peripheral neuropathy and neutropenia appeared to be reduced. Clinical investigators noted that 'peripheral neuropathy and neutropenia appear to have been less frequent and less severe as compared to epothilones' [1]. Although this observation is derived from cross-trial comparison rather than a randomized head-to-head study, it suggests that folate receptor targeting may spare certain normal tissues from epothilone-related toxicity, a hypothesis consistent with reduced systemic exposure of the active moiety to non-target tissues.

Neuropathy / Neutropenia
Class-level inference
Reported less frequent and less severe vs. epothilone class (cross-trial comparison)
Safety-related endpoint context; data to verify in controlled studies
Phase I/IIa, 65 patients; no direct head-to-head trial
Toxicity profile Peripheral neuropathy Phase I clinical trial

FRα Binding Affinity vs. Folic Acid

Epofolate (BMS-753493) retains high-affinity binding to folate receptor alpha (FRα) following conjugation of the epothilone payload. In vitro characterization studies demonstrated that BMS-753493 'effectively binds to FRα in a manner comparable to folic acid' [1]. This retention of receptor recognition is critical for maintaining the tumor-targeting function of the conjugate. While quantitative binding constants (Kd) were not reported in the available abstracts, the qualitative comparison to the native ligand establishes that Epofolate's folate moiety remains accessible and functional for FRα engagement, a necessary but not sufficient condition for targeted delivery.

FRα Binding Affinity
Supporting evidence
Comparable to folic acid (qualitative, no Kd reported)
Supports retained FRα recognition in conjugate
In vitro binding assay; exact methodology not detailed
Receptor binding Folate receptor alpha Ligand affinity

Epofolate: Recommended Applications


FRα-Targeted Microtubule Stabilization Evaluation

Epofolate is uniquely suited for studies requiring demonstration of FRα-dependent tumor selectivity for microtubule-stabilizing agents. The established 3- to 5-fold differential tumor uptake between FRα+ and FRα– xenografts [1] provides a quantifiable benchmark for assessing targeting efficiency, and the availability of the unconjugated comparator BMS-748285 enables rigorous experimental controls to dissect targeting-dependent versus independent pharmacological effects [2].

Epothilone Toxicity Mitigation via FRα Targeting

Researchers seeking to understand the mechanistic basis of epothilone-associated peripheral neuropathy and neutropenia may utilize Epofolate as a tool to evaluate whether FRα-restricted drug distribution alters the incidence and severity of these class-specific toxicities. The clinical observation of reduced neuropathy and neutropenia relative to epothilones [1] warrants further preclinical exploration in relevant animal models.

PK/PD Modeling for Folate SMDCs

Epofolate's well-characterized tissue distribution and intratumoral payload release kinetics [1] make it a valuable reference compound for computational and experimental PK/PD studies of folate-targeted SMDCs. Its distinct linker chemistry (peptide spacer with disulfide bond) and payload class (epothilone) provide a comparative benchmark against other folate conjugates such as vintafolide (vinca alkaloid payload) [2].

FRα Binding and Internalization Assays

Given its demonstrated FRα binding affinity comparable to folic acid [1], Epofolate can serve as a validated positive control or probe in in vitro assays designed to screen for novel FRα ligands or to quantify FRα-mediated endocytosis efficiency in cancer cell lines. Its epothilone payload also permits downstream assessment of microtubule stabilization as a functional readout of successful targeted delivery.

Application
Selection Property
Validation Focus
FRα-dependent microtubule-stabilization studies
FRα-dependent tumor uptake context
Payload delivery in FRα+ vs FRα− models
Epothilone toxicity endpoint monitoring
Neuropathy/neutropenia endpoint context
FRα-restricted distribution and toxicity endpoints
Folate SMDC pharmacokinetic modeling
Linker/payload class reference
Tissue distribution and payload release kinetics
FRα ligand screening and internalization assays
FRα binding affinity context
Functional microtubule stabilization readout

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epofolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.